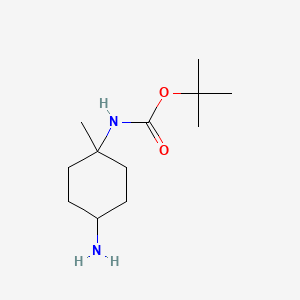

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Description

The exact mass of the compound Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl (4-amino-1-methylcyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (4-amino-1-methylcyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12/h9H,5-8,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOAYDYNUYRLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152038 | |

| Record name | Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254058-26-8 | |

| Record name | Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254058-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery

In the landscape of modern pharmaceutical and chemical research, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl (4-amino-1-methylcyclohexyl)carbamate has emerged as a pivotal intermediate, prized for its unique structural features that offer a gateway to a diverse range of bioactive molecules. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Unveiling the Core Structure: Stereochemistry and Conformation

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a diamine derivative of cyclohexane, where one amino group is protected by a tert-butoxycarbonyl (Boc) group, and the other remains as a free primary amine. The presence of a methyl group at the C1 position introduces a chiral center, leading to the existence of stereoisomers. The relative orientation of the amino and Boc-protected amino groups on the cyclohexane ring gives rise to cis and trans diastereomers, each with distinct spatial arrangements and, consequently, differing chemical and biological properties.

The Boc protecting group is a cornerstone of modern organic synthesis, revered for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] This differential reactivity between the two amino functionalities is the linchpin of this molecule's utility, allowing for selective chemical transformations at the free amino group while the other remains shielded.

Figure 1: Chemical structure of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The properties of tert-butyl (4-amino-1-methylcyclohexyl)carbamate are summarized below. It is important to note that these properties can vary slightly between the cis and trans isomers.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate | [2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |

| Molecular Weight | 228.33 g/mol | [3][4] |

| CAS Number | cis isomer: 412293-48-2trans isomer: 412293-46-0cis HCl salt: 2227199-12-2 | [5][6] |

| Physical Form | Solid | [6] |

| Storage Temperature | Room temperature, keep dry and cool | [6] |

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this specific compound are often proprietary to chemical suppliers, typical spectral features can be inferred from its structure. The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), protons on the cyclohexane ring, and the amine protons. The presence of the carbamate carbonyl group would be evident in the ¹³C NMR and IR spectra.

Synthesis Strategies: A Step-by-Step Approach

The synthesis of tert-butyl carbamates is a well-established transformation in organic chemistry.[7] A common and effective method for the preparation of tert-butyl (4-amino-1-methylcyclohexyl)carbamate involves the selective protection of one of the amino groups of the corresponding diamine precursor.

Illustrative Synthetic Protocol:

The following protocol is a generalized procedure for the mono-Boc protection of a diamine, which can be adapted for the synthesis of the title compound.

Reaction:

1,4-diamino-1-methylcyclohexane + di-tert-butyl dicarbonate (Boc₂O) → tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Materials:

-

1,4-diamino-1-methylcyclohexane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolution: Dissolve 1,4-diamino-1-methylcyclohexane in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. To favor mono-protection, a significant excess of the diamine is often used.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent relative to the desired product) in the same solvent to the cooled diamine solution over a period of 1-2 hours.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the desired mono-Boc protected product.

Causality Behind Experimental Choices:

-

Excess Diamine: Using an excess of the starting diamine statistically favors the reaction of one molecule of Boc₂O with one molecule of the diamine, thus minimizing the formation of the di-Boc protected by-product.

-

Slow Addition at Low Temperature: The slow addition of the Boc anhydride at a reduced temperature helps to control the exothermicity of the reaction and further enhances the selectivity for mono-protection.

-

Chromatographic Purification: Due to the potential for the formation of both the di-protected and unreacted starting material, column chromatography is an essential step to obtain the product with high purity.

Applications in Drug Discovery and Organic Synthesis

The primary utility of tert-butyl (4-amino-1-methylcyclohexyl)carbamate lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The free primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including:

-

Acylation: Formation of amides by reaction with carboxylic acids, acid chlorides, or anhydrides.

-

Alkylation: Introduction of alkyl groups at the nitrogen atom.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Formation of Ureas and Sulfonamides: Reaction with isocyanates or sulfonyl chlorides, respectively.

This bifunctional nature allows for the sequential and controlled elaboration of molecular scaffolds, a critical strategy in the development of novel therapeutic agents.[1] Carbamate-containing compounds have found applications as anticonvulsants, and in the treatment of various other conditions.[8] The cyclohexane core provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a specific spatial arrangement, which is often crucial for high-affinity binding to biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Hazard Identification:

-

May cause respiratory irritation. [9]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[9]

Conclusion

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a valuable and versatile synthetic intermediate that provides a strategic entry point for the synthesis of a wide range of complex molecules. Its unique combination of a Boc-protected amine and a free primary amine on a conformationally defined cyclohexane scaffold makes it an indispensable tool for medicinal chemists and organic synthesis professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

-

PubChem. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]

-

Royal Society of Chemistry. Supporting Information - A mild and efficient method for the synthesis of N-Boc protected amines. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

- Pittelkow, M., et al.

-

Capot Chemical. Specifications of tert-butyl N-[trans-4-(methylamino)cyclohexyl]carbamate. [Link]

- Al-Hussain, S. A., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol, 2020, 71(4), 273-289.

- Google Patents.

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride | C12H25ClN2O2 | CID 135394115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1184918-37-3|tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate|BLD Pharm [bldpharm.com]

- 4. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 412293-46-0|tert-Butyl (trans-4-amino-1-methylcyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride | 2227199-12-2 [sigmaaldrich.com]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Structural Profiling and Application Guide: Molecular Weight and Synthetic Utility of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Executive Summary

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8) is a highly specialized bifunctional building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptidomimetics and targeted protein degraders 1[1]. With a precise molecular weight of 228.33 g/mol , this compound features a conformationally restricted 1-methylcyclohexyl core and an orthogonally protected diamine system 2[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mass spectrometry validation protocols, and step-by-step synthetic workflows.

Physicochemical Profiling and Mass Characterization

Understanding the exact mass and isotopic distribution of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is critical for downstream analytical tracking. The molecular formula, C12H24N2O2, dictates a standard molecular weight of 228.33 g/mol 2[2].

Causality in Structural Design : The inclusion of the 1-methyl group on the cyclohexane ring is not arbitrary. It introduces severe steric hindrance that locks the cyclohexane ring into a preferred chair conformation. This conformational rigidity reduces the entropic penalty upon binding to a target protein, a critical factor in rational drug design. Furthermore, the tert-butyloxycarbonyl (Boc) group adds exactly 100.11 Da to the parent amine, providing a lipophilic shield that enhances solubility in organic solvents during early-stage synthesis.

Table 1: Quantitative Mass Spectrometry Data

| Property | Value | Causality / Significance |

| Molecular Formula | C12H24N2O2 | Base composition for stoichiometric calculations 2[2]. |

| Average Molecular Weight | 228.33 g/mol | Used for bulk molarity and yield calculations 2[2]. |

| Monoisotopic Mass | 228.18378 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) 1[1]. |

| [M+H]+ Adduct | 229.19106 m/z | Primary ion generated in positive-mode ESI 1[1]. |

| [M+Na]+ Adduct | 251.17300 m/z | Secondary ion formed in the presence of sodium salts 1[1]. |

Analytical Validation: Self-Validating LC-MS Protocol

To ensure the integrity of the building block before committing it to multi-step synthesis, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required.

Self-Validation Mechanism : This protocol incorporates a pre-run solvent blank (to rule out column carryover) and an internal standard (e.g., caffeine, m/z 195.08) to verify ionization efficiency. If the internal standard fails to ionize, the absence of the 229.19 m/z peak is immediately flagged as a system failure rather than a degraded sample.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 1.0 mg of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete dissolution of the lipophilic Boc group while remaining compatible with reverse-phase chromatography.

-

Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes. Causality: Formic acid acts as a proton source, driving the equilibrium of the free C4-amine toward its protonated state, drastically enhancing the [M+H]+ signal.

-

Ionization & Detection : Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Scan from m/z 100 to 500.

-

Data Validation : Confirm the presence of the [M+H]+ peak at 229.19 m/z. Cross-reference with the [M+Na]+ peak at 251.17 m/z to validate the structural assignment 1[1].

Logical workflow for LC-MS validation of molecular weight (228.33 g/mol ).

Synthetic Workflows: Orthogonal Deprotection and Amide Coupling

The true value of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate lies in its orthogonal reactivity. The primary amine at C4 is free to react with electrophiles, while the amine at C1 is masked by the Boc group.

Self-Validating Coupling Protocol:

This protocol uses LC-MS tracking at each step to ensure mass shifts correspond exactly to the theoretical additions/subtractions, establishing a closed-loop validation system.

-

Amide Coupling (C4-Amine) :

-

Combine 1.0 eq of the target carboxylic acid with 1.2 eq of HATU and 2.0 eq of DIPEA in anhydrous DMF.

-

Causality: HATU is chosen over EDC/HOBt because the active ester intermediate is highly reactive, overcoming the steric hindrance of the substituted cyclohexane ring. DIPEA acts as a non-nucleophilic base to deprotonate the C4-amine without reacting with the electrophile.

-

Add 1.0 eq of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (MW: 228.33 g/mol ). Stir at room temperature for 2 hours.

-

Validation: LC-MS must show the complete disappearance of the 229.19 m/z peak and the appearance of the [Product+H]+ peak.

-

-

Boc Deprotection (C1-Amine) :

-

Isolate the intermediate and dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

-

Causality: The Boc group is acid-labile. TFA protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and carbon dioxide. The evolution of gas drives the reaction forward via Le Chatelier's principle, ensuring 100% conversion without complex equilibrium states.

-

Stir for 1 hour at room temperature. Evaporate under reduced pressure.

-

Validation: The final mass must reflect a loss of exactly 100.11 Da (the Boc group) from the intermediate, confirming the unmasking of the C1-amine.

-

Orthogonal deprotection strategy utilizing the Boc-protected C1-amine.

References

- PubChemLite - 1254058-26-8 (C12H24N2O2)

- tert-Butyl N-(4-Amino-1-methylcyclohexyl)

- tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (Related product data)

Sources

Technical Deep Dive: Cis vs. Trans Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

The following technical guide is structured to provide actionable, high-level scientific insight into the stereochemical differentiation, synthesis, and application of cis- and trans-tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Executive Summary

The separation and identification of cis and trans isomers of tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 412293-48-2 for cis) is a critical checkpoint in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1][2] The rigid cyclohexane scaffold serves as a vector to orient pharmacophores; therefore, isomeric purity directly correlates with potency and metabolic stability. This guide delineates the structural dynamics, synthesis pathways, and the "Self-Validating" analytical protocols required to distinguish these isomers with certainty.

Stereochemical Definitions & Conformational Analysis

Nomenclature Convention

To ensure precision, we apply the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]

-

Locus 1: The tert-butyl carbamate (-NHBoc) has higher priority than the methyl group (-CH₃).[1][2]

-

Locus 4: The amine (-NH₂) is the highest priority substituent.[1][2]

-

Cis Isomer (Z): The -NHBoc group at C1 and the -NH₂ group at C4 reside on the same face of the cyclohexane ring.[1][2]

-

Trans Isomer (E): The -NHBoc group at C1 and the -NH₂ group at C4 reside on opposite faces of the ring.[1][2]

Conformational Dynamics (The "Chair" Logic)

The 1,4-disubstituted cyclohexane system is governed by steric thermodynamics (A-values).[1][2]

-

1-Position: The bulky -NHBoc group prefers the Equatorial position to minimize 1,3-diaxial interactions.[1][2] The smaller Methyl group (A-value ~1.7 kcal/mol) is forced into the Axial position.

-

4-Position:

-

Trans Isomer: To place the C4-NH₂ "trans" to the C1-NHBoc (relative to the ring plane), the C4-NH₂ must also be Equatorial .[1][2] This results in a stable Diequatorial conformation.[2]

-

Cis Isomer: To place the C4-NH₂ "cis" to the C1-NHBoc, the C4-NH₂ must be Axial .[1][2] This results in an Equatorial/Axial conformation, which is higher in energy due to 1,3-diaxial strain from the C4-amine.[1]

-

Figure 1: Conformational energy landscape and resulting physical properties of the isomers.[1][2]

Synthesis & Separation Strategy

Synthesis Workflow

A common route involves the Curtius rearrangement or reductive amination of 4-protected-cyclohexanones.[1][2] The introduction of the methyl group at C1 often creates the mixture.

-

Grignard Addition: Addition of MeMgBr attacks the ketone.[2]

-

Stereocontrol: The Grignard reagent prefers equatorial attack, pushing the resulting hydroxyl group to the axial position (kinetic control).

-

-

Ritter Reaction / Azide Displacement: Converting the tertiary alcohol to the amine (often with inversion or retention depending on mechanism).

Separation Protocol

Because the cis isomer contains an axial polar group (amine), it often interacts differently with silica than the all-equatorial trans isomer.[1][2]

-

Method: Flash Column Chromatography.[2]

-

Mobile Phase: DCM:MeOH:NH₄OH (90:9:1) or EtOAc:Hexanes with 5% Et₃N.[1][2]

-

Elution Order:

Analytical Characterization: The Self-Validating Protocol

This section provides the definitive method to distinguish the isomers without reference standards, relying on first-principles NMR analysis.

Proton NMR (¹H-NMR) - The "J-Value" Test

The proton attached to C4 (the methine proton geminal to the free amine) is the diagnostic signal.[1][2]

| Feature | Trans Isomer (Diequatorial) | Cis Isomer (Eq/Ax) | Mechanistic Reason |

| C4-H Position | Axial | Equatorial | In the stable chair, H is opposite to the substituent.[1][2] |

| Multiplicity | tt (Triplet of Triplets) | qn (Quintet) or bs | Coupling with neighbors.[1] |

| Coupling (J) | Large (~11-12 Hz) | Small (~2-5 Hz) | Karplus equation: Axial-Axial coupling is large (180°).[1][2] Axial-Equatorial is small.[1] |

| Chemical Shift | Upfield (Shielded) | Downfield (Deshielded) | Equatorial protons are typically deshielded by anisotropy.[1][2] |

Protocol:

-

Acquire ¹H-NMR in CDCl₃ or DMSO-d₆.[1]

-

Locate the methine proton at position 4 (typically

2.5 - 3.5 ppm).[1][2] -

If: Signal is a wide multiplet (width > 20Hz) with clear large couplings

Trans Isomer .[1][2] -

If: Signal is a narrow multiplet (width < 10Hz)

Cis Isomer .

NOESY / ROESY Correlation

To confirm the regiochemistry at C1 (Methyl vs NHBoc):

-

Irradiate the Methyl Signal (C1-Me):

-

Look for NOE to the Axial protons at C3 and C5.[2]

-

If the Methyl is Axial (expected for both stable conformers), you will see strong NOE to the axial ring protons.

-

-

Cis/Trans Confirmation:

Figure 2: Decision tree for NMR-based isomer assignment.

Pharmacological Implications

In drug discovery, particularly for JAK1/JAK2 inhibitors (e.g., analogs of Upadacitinib), this diamine core acts as a linker.

-

Vector Alignment: The trans isomer provides a linear, extended vector (180° projection), ideal for spanning deep hydrophobic pockets.

-

Rigidity: The 1-methyl group "locks" the conformation.[2] Unlike unsubstituted cyclohexane diamines which can ring-flip, the 1-methyl-1-Boc group anchors the ring, significantly reducing entropic penalty upon binding.[1][2]

-

Solubility: The cis isomer, with a higher dipole moment (axial amine), typically exhibits higher aqueous solubility but may have lower membrane permeability (LogD) compared to the lipophilic trans isomer.

References

-

Organic Chemistry Portal. (2011).[1] Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link][1][2]

-

Royal Society of Chemistry. (n.d.). Cis-Trans Isomerisation Studied by NMR. Retrieved from [Link][1][2]

-

Sikhcom. (2005).[2] Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl (4-amino-1-methylcyclohexyl)carbamate has emerged as a valuable intermediate. Its unique structure, featuring a differentially protected diamine on a substituted cyclohexane scaffold, offers a versatile platform for introducing this motif into a wide array of biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective chemical transformations, a critical feature in multi-step synthetic campaigns. This technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and applications of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, with a particular focus on its role as a key building block in the development of novel therapeutics.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. tert-butyl (4-amino-1-methylcyclohexyl)carbamate exists as cis and trans stereoisomers, which significantly influences its three-dimensional structure and, consequently, its utility in synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate .[1]

Synonyms for this compound often specify the stereochemistry and may include:

-

tert-butyl ((1s,4s)-4-amino-1-methylcyclohexyl)carbamate (for the cis isomer)

-

tert-butyl ((1r,4r)-4-amino-1-methylcyclohexyl)carbamate (for the trans isomer)

-

cis-4-Amino-1-(Boc-amino)-1-methylcyclohexane[1]

-

trans-4-Amino-1-(Boc-amino)-1-methylcyclohexane[1]

-

Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester

It is crucial for researchers to specify the desired isomer (cis or trans) when sourcing or synthesizing this intermediate, as the spatial orientation of the amino and Boc-protected amino groups will dictate the geometry of the final molecule.

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salt of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C12H25ClN2O2 | [1] |

| Molecular Weight | 264.79 g/mol | [1] |

| CAS Number (cis-isomer HCl) | 2227199-12-2 | |

| CAS Number (trans-isomer HCl) | 2231665-64-6 | [1] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, sealed in dry conditions |

The Strategic Importance of the Boc Protecting Group

The utility of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is intrinsically linked to the properties of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used amine protecting groups in organic synthesis for several key reasons:

-

Stability: It is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

-

Facile Cleavage: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

-

Clean Byproducts: The deprotection of the Boc group generates gaseous isobutylene and carbon dioxide, which are easily removed from the reaction mixture, simplifying purification.

This combination of stability and controlled removal makes the Boc group an ideal choice for the selective protection of one of the amino groups in a diamine, as is the case with tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Synthesis and Experimental Protocols

The synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate involves the selective mono-Boc protection of 1-methyl-1,4-cyclohexanediamine. The primary challenge in this synthesis is to prevent the formation of the di-protected byproduct. Several strategies have been developed to achieve high selectivity for mono-protection.

General Protocol for Mono-Boc Protection of a Diamine

This protocol is a representative method adapted from procedures for the selective mono-Boc protection of cyclic diamines.

Materials:

-

1-methyl-1,4-cyclohexanediamine (cis/trans mixture or isolated isomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

-

Sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

-

Diamine Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 1-methyl-1,4-cyclohexanediamine in anhydrous methanol at 0 °C.

-

Mono-protonation: To the cooled and stirring solution, add 1 equivalent of Me₃SiCl or SOCl₂ dropwise. This reagent reacts with methanol to generate HCl in situ, which protonates one of the amine groups, rendering it less reactive towards Boc₂O. A white precipitate of the ammonium salt may form.

-

Boc Protection: Allow the mixture to warm to room temperature. Add a solution of 1 equivalent of di-tert-butyl dicarbonate (Boc₂O) in methanol to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting diamine and the formation of the mono-protected product.

-

Workup:

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium salt and liberate the free amine of the mono-Boc protected product.

-

Extract the product into dichloromethane (3 x volumes).

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

The use of an in situ acid source like Me₃SiCl or SOCl₂ provides a controlled method for the mono-protonation of the diamine. This is often more convenient and reproducible than using gaseous HCl.

-

Performing the initial protonation at 0 °C helps to control the exothermicity of the reaction between the acid chloride and methanol.

-

The aqueous workup with a basic pH adjustment is critical to convert the hydrochloride salt of the product into its free base form, which is soluble in organic solvents for extraction.

Self-Validating System:

The progress of the reaction should be carefully monitored by TLC or LC-MS. The appearance of a new spot corresponding to the mono-Boc protected product and the disappearance of the starting diamine spot are key indicators of a successful reaction. The mass spectrum should show the expected molecular ion peak for the product.

Applications in Drug Development

The structural motif of a substituted cyclohexanediamine is present in a number of biologically active compounds. tert-Butyl (4-amino-1-methylcyclohexyl)carbamate serves as a key building block for introducing this scaffold in a controlled manner. The free amino group provides a handle for further derivatization, while the Boc-protected amine can be deprotected at a later stage to reveal a second reactive site.

This bifunctional nature makes it a valuable intermediate in the synthesis of:

-

Enzyme Inhibitors: The diamine scaffold can be elaborated to interact with the active sites of enzymes, such as kinases and proteases, which are important targets in oncology and infectious diseases.

-

Receptor Ligands: The cyclohexane ring provides a rigid scaffold that can be functionalized to achieve specific interactions with G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a wide range of physiological processes.

-

Linkers in Proteolysis Targeting Chimeras (PROTACs): Boc-protected diamines are frequently used as linkers or components of linkers in the synthesis of PROTACs. These novel therapeutic modalities function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

While specific blockbuster drugs containing the exact tert-butyl (4-amino-1-methylcyclohexyl)carbamate fragment are not prominently disclosed in the public domain, numerous patents in medicinal chemistry describe the use of similar Boc-protected aminocyclohexyl building blocks in the synthesis of novel therapeutic agents. For instance, related structures are utilized in the development of Rho-kinase inhibitors for conditions like glaucoma and cardiovascular diseases.

Visualization of Synthetic Utility

The following diagrams illustrate the key synthetic transformations involving tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Diagram 1: Mono-Boc Protection of 1-methyl-1,4-cyclohexanediamine

Caption: Workflow for the selective mono-Boc protection of 1-methyl-1,4-cyclohexanediamine.

Diagram 2: Deprotection and Further Functionalization

Caption: Synthetic pathway illustrating the utility of the Boc-protected intermediate.

Conclusion

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a strategically important building block in modern organic synthesis and drug discovery. Its value lies in the orthogonal protection of a diamine on a conformationally restricted cyclohexane scaffold, which allows for the sequential and controlled introduction of this moiety into complex molecules. The robust nature of the Boc protecting group, coupled with its facile and clean removal, provides chemists with a reliable tool for navigating challenging synthetic routes. As the demand for novel therapeutics with complex three-dimensional structures continues to grow, the importance of versatile and well-characterized intermediates like tert-butyl (4-amino-1-methylcyclohexyl)carbamate will undoubtedly increase. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.

References

-

PubChem. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Available at: [Link]

- Gingras, M. et al. (2004). Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)-cyclohexanecarboxamides as Rho-kinase inhibitors and neurite outgrowth promoters. Bioorganic & Medicinal Chemistry Letters, 14(19), 4931-4934.

-

Servín, F. A. et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 64-70. Available at: [Link]

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Navigating the Choice: A Technical Guide to Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Hydrochloride Salt and its Free Base

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the trajectory of a research program. Among the versatile building blocks available, tert-butyl (4-amino-1-methylcyclohexyl)carbamate stands out as a key synthon, particularly in the construction of complex molecular architectures such as kinase inhibitors and targeted protein degraders. This bifunctional molecule, featuring a primary amine and a Boc-protected amine on a substituted cyclohexane scaffold, is commercially available in two principal forms: the hydrochloride (HCl) salt and the free base. The choice between these two forms is not trivial and carries significant implications for handling, reactivity, and the overall efficiency of synthetic workflows.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the hydrochloride salt versus the free base of tert-butyl (4-amino-1-methylcyclohexyl)carbamate. By delving into their fundamental chemical and physical properties, this guide aims to equip scientists with the field-proven insights necessary to make informed decisions, optimize experimental designs, and ensure the integrity of their research.

Unveiling the Core Differences: A Physicochemical Comparison

The primary distinction between the hydrochloride salt and the free base lies in the protonation state of the primary amino group. This seemingly simple difference gives rise to a cascade of variations in their physicochemical properties, which are crucial considerations in a laboratory setting.

| Property | Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Hydrochloride Salt | Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Free Base | Rationale and Experimental Insight |

| Molecular Formula | C₁₂H₂₅ClN₂O₂[1][2] | C₁₂H₂₄N₂O₂ | The hydrochloride salt incorporates a molecule of hydrogen chloride. |

| Molecular Weight | 264.79 g/mol [1][2] | 228.33 g/mol | The addition of HCl increases the molecular weight. |

| Physical Form | Typically a white to off-white solid[3] | Can be a solid or an oil, depending on the isomer and purity | Salt formation often leads to crystalline solids with well-defined melting points, which are easier to handle and weigh accurately. The free base may be an oil, which can be more challenging to handle and purify. |

| Solubility | Generally more soluble in water and polar protic solvents (e.g., methanol, ethanol). | Generally more soluble in nonpolar organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). | The ionic nature of the ammonium chloride group in the salt form enhances its interaction with polar solvent molecules. The neutral free base exhibits greater solubility in solvents with lower dielectric constants. This differential solubility is the cornerstone of extraction-based workups. |

| Stability & Handling | More stable, less prone to degradation, and easier to store for long periods.[3] | Can be more susceptible to degradation, particularly through oxidation or reaction with atmospheric CO₂. May be hygroscopic. | The protonated amine in the salt form is less nucleophilic and less prone to side reactions. The solid nature of the salt also contributes to its enhanced stability. |

| Reactivity | The primary amine is non-nucleophilic and requires deprotonation (basification) before it can participate in most coupling reactions. | The primary amine is nucleophilic and readily participates in reactions such as acylation, alkylation, and reductive amination. | This is the most critical difference from a synthetic chemistry perspective. The choice of which form to use often depends on the specific reaction being performed and whether the free amine is required in situ. |

The Strategic Choice: When to Use the Salt vs. the Free Base

The decision to use the hydrochloride salt or the free base is a strategic one, guided by the specific requirements of the synthetic step and the overall workflow.

Advantages of using the Hydrochloride Salt:

-

Enhanced Stability and Shelf-life: For long-term storage and for building a library of starting materials, the hydrochloride salt is the preferred form due to its superior stability.[3]

-

Ease of Handling: As a crystalline solid, the salt is easier to weigh accurately and handle compared to a potentially oily free base.[3]

-

Simplified Purification of Precursors: In some synthetic sequences, the ability to precipitate the product as a hydrochloride salt can be a powerful purification technique.

Advantages of using the Free Base:

-

Immediate Reactivity: For reactions where the primary amine is the key nucleophile, starting with the free base eliminates the need for a separate deprotonation step, streamlining the process.

-

Improved Solubility in Aprotic Solvents: When a reaction is performed in a nonpolar aprotic solvent, the free base will likely have better solubility, leading to a more homogeneous reaction mixture and potentially faster reaction rates.

-

Avoidance of Stoichiometric Base: In reactions sensitive to the presence of excess base and the corresponding salt byproduct, using the purified free base can be advantageous.

Experimental Protocols: Mastering the Conversion

The ability to efficiently and cleanly convert between the hydrochloride salt and the free base is a fundamental skill for any chemist working with these reagents. The following protocols are designed to be self-validating, with clear endpoints and considerations for ensuring the integrity of the final product.

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard aqueous workup procedure to generate the free base from the hydrochloride salt. The underlying principle is the deprotonation of the ammonium salt by a base, followed by extraction of the now organic-soluble free base.

Methodology:

-

Dissolution: Dissolve the tert-butyl (4-amino-1-methylcyclohexyl)carbamate hydrochloride salt in a suitable volume of deionized water.

-

Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of a stronger base like sodium hydroxide (NaOH), while monitoring the pH with a pH meter or pH paper. Continue adding the base until the pH of the solution is basic (typically pH 9-10).

-

Causality Insight: A mild base like sodium bicarbonate is often preferred to minimize the risk of any potential side reactions with the carbamate functional group, which can be sensitive to strong bases.

-

-

Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free base into an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base.

-

Self-Validation Check: The resulting free base can be analyzed by ¹H NMR to confirm the absence of the broad ammonium proton signal and by mass spectrometry to verify the correct molecular weight.

-

Caption: Workflow for the conversion of the hydrochloride salt to the free base.

Protocol 2: Conversion of Free Base to Hydrochloride Salt

This protocol is useful for converting the free base into a more stable, solid hydrochloride salt, which can be beneficial for storage or for purification by crystallization.

Methodology:

-

Dissolution: Dissolve the tert-butyl (4-amino-1-methylcyclohexyl)carbamate free base in a suitable anhydrous organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane). The HCl should be added dropwise until precipitation of the hydrochloride salt is complete.

-

Causality Insight: Using an anhydrous solution of HCl is crucial to prevent the introduction of water, which could affect the crystallinity and purity of the resulting salt.

-

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the cold, anhydrous organic solvent used for the precipitation to remove any unreacted free base or other impurities. Dry the solid under vacuum to remove any residual solvent.

-

Self-Validation Check: The resulting hydrochloride salt can be characterized by melting point analysis, which should show a sharp melting point, and by elemental analysis to confirm the correct stoichiometry of carbon, hydrogen, nitrogen, and chlorine.

-

Caption: Workflow for the conversion of the free base to the hydrochloride salt.

Applications in Drug Discovery: A Scientist's Perspective

The strategic use of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, in either its salt or free base form, is prevalent in the synthesis of molecules targeting a range of diseases. Its utility as a bifunctional linker is particularly noteworthy in the development of PROTACs (PROteolysis TArgeting Chimeras), a novel therapeutic modality designed to induce the degradation of disease-causing proteins.[4][5][6]

In a typical PROTAC synthesis, the free primary amine of the carbamate can be coupled to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected in a later step to allow for conjugation to a ligand for the target protein. The choice of starting with the hydrochloride salt or the free base would depend on the specific coupling chemistry employed and the stability of the other components of the molecule to the reaction conditions.

For instance, in a scenario where the first coupling step involves a reaction sensitive to basic conditions, a researcher might choose to start with the hydrochloride salt and perform an in situ deprotonation with a non-nucleophilic base immediately prior to the addition of the coupling partner. Conversely, if the subsequent steps of the synthesis are acid-sensitive, it would be advantageous to work with the free base and avoid the need for a final deprotection step.

Conclusion: A Matter of Strategic Synthesis

The choice between the hydrochloride salt and the free base of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a critical decision that should be made with a clear understanding of the downstream synthetic plan. The hydrochloride salt offers superior stability and handling properties, making it an excellent choice for long-term storage and for reactions where a controlled release of the free amine is desired. The free base, on the other hand, provides immediate reactivity for nucleophilic transformations and is often more soluble in the aprotic organic solvents commonly used in modern synthetic chemistry.

By carefully considering the physicochemical properties and the specific requirements of their experimental design, researchers can leverage the distinct advantages of each form to optimize their synthetic routes, improve yields, and ultimately accelerate the pace of drug discovery.

References

-

SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

- Certificate of Analysis. (2026, February 11). Edoxaban Impurity 22(1S,2R,4R).

-

ResearchGate. (2007, March 10). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

PubMed. (2025, December 13). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. Retrieved from [Link]

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved from [Link]

-

MilliporeSigma. (n.d.). tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation. Retrieved from [Link]

-

NJ Bio, Inc. (2025, December 4). Targeted Protein Degraders. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

YouTube. (2022, December 16). Targeted Protein Degradation to Advance Oncology Drug Discovery. Retrieved from [Link]

-

Wiley Online Library. (2024, April 24). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Retrieved from [Link]

-

ResearchGate. (2025, October 30). Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. Retrieved from [Link]

-

MilliporeSigma. (n.d.). tert-Butyl (4-aminocyclohexyl)carbamate. Retrieved from [Link]

-

Chemsrc. (2025, September 8). Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride | C12H25ClN2O2 | CID 135394115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (cis-4-amino-1-methylcyclohexyl)carbamate hydrochloride | 2227199-12-2 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. njbio.com [njbio.com]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Solubility of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in DMSO

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Compound and Solvent Characteristics

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a molecule with distinct structural features that dictate its solubility. The presence of a Boc-protecting group on one amine and a free primary amine, along with a methyl group on a cyclohexane ring, creates a complex interplay of hydrophobicity and hydrophilicity. The stereochemistry of the cyclohexane ring (cis/trans isomers) can also influence its physical properties, including solubility.[1][2]

DMSO is a highly polar, aprotic solvent renowned for its ability to dissolve a wide range of organic compounds, including both polar and nonpolar molecules.[3][4] Its strong hydrogen bond accepting capability makes it an excellent solvent for compounds with hydrogen bond donor groups, such as the amines in Tert-butyl (4-amino-1-methylcyclohexyl)carbamate. However, the nonpolar regions of the molecule, like the tert-butyl group, will also interact with the methyl groups of DMSO.

Solubility in DMSO is a critical parameter in early-stage drug discovery, as it is the standard solvent for preparing high-concentration stock solutions for high-throughput screening (HTS).[5][6] Poor solubility can hinder the generation of reliable biological data and complicate subsequent formulation efforts.[7][8]

A Rigorous Protocol for Solubility Determination

To ensure accuracy and reproducibility, a thermodynamic (equilibrium) solubility measurement is preferred over kinetic methods.[9][10] The following protocol outlines a robust procedure for determining the equilibrium solubility of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in DMSO.

Materials and Equipment

-

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (purity >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or similar chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation : Add an excess amount of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[11]

-

Solvent Addition : Add a known volume of anhydrous DMSO to the vial.

-

Equilibration : Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25°C). The mixture should be agitated for a sufficient duration (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.[11]

-

Sample Processing : After the equilibration period, centrifuge the vial to pellet the excess solid.

-

Filtration : Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.[9]

-

Quantification : Accurately dilute the clear, filtered solution with an appropriate solvent to fall within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the precise concentration.[12]

Data Presentation

The solubility results should be presented in a clear and concise manner, including all relevant experimental parameters.

| Parameter | Value | Unit |

| Compound | Tert-butyl (4-amino-1-methylcyclohexyl)carbamate | - |

| Solvent | Anhydrous DMSO | - |

| Temperature | 25 | °C |

| Equilibration Time | 48 | hours |

| Solubility | [Determined Value] | mg/mL or mM |

Table 1: Summary of Solubility Data.

Scientific Integrity: Critical Factors and Considerations

To ensure the trustworthiness and accuracy of the solubility data, several factors must be carefully controlled:

-

Compound Purity and Form : The presence of impurities can affect solubility. It is also important to note the solid form (e.g., crystalline vs. amorphous) of the compound, as this can impact its dissolution rate and thermodynamic solubility.

-

Solvent Quality : DMSO is hygroscopic and readily absorbs atmospheric moisture.[3] The presence of water can significantly alter the solubility of a compound. Therefore, using anhydrous DMSO and minimizing exposure to air is essential.[6]

-

Temperature Control : Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducibility.[8]

-

Equilibration Time : It is vital to ensure that the system has reached true equilibrium. Insufficient incubation time will result in an underestimation of the thermodynamic solubility.[9]

-

pH (if applicable) : While not relevant for pure DMSO, if the experiment were conducted in a buffered aqueous solution containing DMSO, the pH would be a critical parameter due to the ionizable amino groups on the molecule.[8]

By adhering to this detailed protocol and considering these critical factors, researchers can confidently and accurately determine the solubility of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in DMSO, providing a solid foundation for further drug development activities.

References

- Benchchem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.

-

National Center for Biotechnology Information. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of some basic factors influencing the solubility of.... Retrieved from [Link]

- Guidechem. (n.d.). tert-butyl ((1s,4s)-4-amino-1-methylcyclohexyl)carbamate hydrochloride.

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

- Benchchem. (n.d.). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents.

-

Palmer, D. S., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Retrieved from [Link]

-

Chemsrc. (2025, September 8). Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). tert-Butyl {1-[4-(phenylacetyl)phenyl]cyclobutyl}carbamate Properties. Retrieved from [Link]

- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from [Link]

Sources

- 1. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride | C12H25ClN2O2 | CID 135394115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.smolecule.com [pdf.smolecule.com]

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: Technical Data, Safety Protocols, and Synthetic Applications in Kinase Inhibitor Development

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

In modern drug discovery, the architectural rigidity and spatial orientation of diamine linkers are critical for optimizing the binding affinity of active pharmaceutical ingredients (APIs) within target protein pockets. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8) is a highly versatile, mono-Boc-protected diamine building block [1]. By masking one amine with a tert-butyloxycarbonyl (Boc) group, this compound allows for highly regioselective functionalization of the primary amine at the 4-position.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, hazard mitigation strategies, and its critical role as a precursor in the synthesis of diamino heterocyclic carboxamides—potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and Protein Kinase C (PKC) [3][4].

Physicochemical Profiling & Structural Rationale

The physical behavior of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is dictated by the juxtaposition of its highly lipophilic Boc group and the polar, basic primary amine. The methyl group at the 1-position introduces a steric bulk that restricts the conformational flexibility of the cyclohexane ring, a feature frequently exploited to lock API candidates into bioactive conformations [2].

Table 1: Quantitative Physicochemical Data

| Parameter | Value / Specification | Mechanistic Implication |

| CAS Number | 1254058-26-8 (Mixture)412293-48-2 (cis)412293-46-0 (trans) | Stereochemistry dictates the exit vectors of the diamine, directly impacting kinase pocket binding. |

| Molecular Formula | C₁₂H₂₄N₂O₂ | N/A |

| Molecular Weight | 228.33 g/mol | Ideal low-molecular-weight linker for maintaining favorable ligand efficiency (LE). |

| Physical State | Colorless syrup to white solid | State depends on ambient temperature and isomeric purity; requires careful handling during transfer. |

| Solubility | Soluble in EtOH, EtOAc, DCM | High lipophilicity of the Boc group ensures solubility in standard organic solvents. |

Hazard Identification & Self-Validating Safety Protocols

As a free primary amine, this compound presents specific handling risks. The lipophilic Boc group enhances dermal penetration, meaning the basic amine can more easily bypass the stratum corneum, leading to localized tissue irritation [1].

Table 2: GHS Hazard Summary

| Hazard Class | GHS Code | Causality & Risk |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. The basic amine can disrupt mucosal pH gradients in the GI tract. |

| Skin Irritation | H315 | Causes skin irritation. Enhanced dermal absorption due to the lipophilic Boc moiety. |

| Eye Irritation | H319 | Causes serious eye irritation. Direct contact causes localized saponification of ocular lipids. |

Self-Validating Handling & Emergency Workflows

To ensure absolute safety, laboratory protocols must not rely solely on passive compliance; they must be designed as self-validating systems .

-

Containment Verification: Prior to handling the compound, validate the fume hood's face velocity (standard 0.5 m/s). Self-Validation: Tape a lightweight visual tell (e.g., a 1-inch strip of a Kimwipe) to the bottom of the sash. A steady inward deflection confirms active negative pressure and containment of any aerosolized particulates.

-

Spill Mitigation & Neutralization: In the event of a spill, do not merely sweep or wipe the area. Apply a 10% aqueous citric acid solution to the spill zone. Self-Validation: The weak acid will neutralize the basic primary amine. Check the surface with pH indicator paper; a shift from dark blue/purple (basic) to pale yellow/green (neutral pH 6-7) serves as a definitive, visual metric that the chemical hazard has been entirely neutralized.

Synthetic Utility & Experimental Workflows

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is prominently utilized in the synthesis of diamino heterocyclic carboxamides, which are critical in targeted cancer therapies (e.g., EML4-ALK fusion protein inhibitors) [3]. The most critical step in this workflow is the quantitative removal of the Boc protecting group to yield the free diamine salt.

Protocol: Regioselective Boc-Deprotection

The following methodology utilizes 4M HCl in ethyl acetate (EtOAc) rather than Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Causality: While TFA/DCM is standard, the HCl/EtOAc system is deliberately chosen here because the resulting dihydrochloride salt is highly insoluble in EtOAc. This forces the product to precipitate, driving the reaction to completion via Le Chatelier's principle and eliminating the need for complex chromatographic purification[4].

Step-by-Step Methodology:

-

Dissolution: Transfer 3.73 g (approx. 16.3 mmol) of tert-butyl (4-amino-1-methylcyclohexyl)carbamate into a 250 mL round-bottom flask. Add 30 mL of absolute ethanol. Rationale: Ethanol provides complete solvation of the lipophilic precursor and acts as a miscible co-solvent for the subsequent acid addition.

-

Acidification: Submerge the flask in an ice-water bath (0–5 °C). Slowly add 30 mL of 4M hydrogen chloride in ethyl acetate dropwise via an addition funnel. Rationale: The ice bath mitigates the exothermic protonation of the free primary amine, preventing thermal degradation.

-

Propagation & Self-Validation: Remove the ice bath and stir the mixture at room temperature for 20 hours. Self-Validation: As the Boc group is cleaved, isobutylene and CO₂ gas will evolve. Simultaneously, the highly polar 1-methylcyclohexane-1,4-diamine dihydrochloride will begin to precipitate out of the EtOH/EtOAc matrix as a dense white solid. The cessation of gas evolution and the maximization of the precipitate volume visually validate reaction completion.

-

Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 15 mL of cold ethyl acetate to remove any residual isobutylene or unreacted starting material. Dry under high vacuum to yield the target dihydrochloride salt.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the protected building block through the self-validating acidic cleavage, culminating in the assembly of the target kinase inhibitor.

Workflow of Boc-deprotection and subsequent coupling for kinase inhibitor synthesis.

References

- Astellas Pharma Inc. "Diamino heterocyclic carboxamide compound." Australian Patent AU2010245545B2, Granted Sept 11, 2014.

- Astellas Pharma Inc. "Heterocyclic Diamino Carboxamide Compound." Spanish Patent ES2559230T3, Granted 2016.

Strategic Sourcing and Application of Tert-Butyl (4-amino-1-methylcyclohexyl)carbamate in Modern Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8)

Executive Summary

In the contemporary landscape of targeted therapeutics, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8) has emerged as a highly privileged building block in this transition. As an orthogonally protected, sterically tuned diamine, it is frequently employed to construct the solvent-exposed or hinge-binding regions of kinase inhibitors, most notably in the development of diamino heterocyclic carboxamide compounds targeting the EML4-ALK fusion protein[1].

This whitepaper provides an in-depth technical analysis of this building block, detailing the mechanistic causality behind its structural advantages, rigorous sourcing strategies, and self-validating experimental workflows for its incorporation into active pharmaceutical ingredients (APIs).

Structural Significance & Mechanistic Rationale

As a Senior Application Scientist, I evaluate building blocks not just by their reactivity, but by the biophysical properties they impart to the final pharmacophore. The selection of the 1-methylcyclohexyl diamine scaffold is driven by three critical causalities:

-

Fraction sp3 (Fsp3) Enhancement: Increasing the Fsp3 character of a drug candidate directly correlates with improved aqueous solubility and reduced off-target toxicity. The cyclohexane ring provides a robust 3D architecture that disrupts the planar stacking often responsible for poor pharmacokinetic profiles.

-

Conformational Pre-organization via the Quaternary Carbon: The addition of the methyl group at the C1 position (bearing the Boc-protected amine) creates a sterically demanding quaternary center. This locks the cyclohexane ring into a preferred chair conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to the target kinase is significantly minimized, driving higher binding affinity.

-

Orthogonal Reactivity: The molecule features a highly reactive, unhindered primary amine at the C4 position, and a sterically shielded, Boc-protected amine at the C1 position. This allows for immediate site-specific coupling (e.g., SNAr) without the need for transient protection steps, streamlining the synthetic route.

Fig 1. Orthogonal synthetic workflow utilizing the unhindered C4 amine and hindered C1 Boc-amine.

Sourcing Strategy & Supplier Landscape

Securing a reliable supply chain for CAS 1254058-26-8 is critical for ensuring lot-to-lot consistency during SAR (Structure-Activity Relationship) campaigns and scale-up. The presence of stereocenters (cis/trans isomerism relative to the 1,4-substitution) requires careful supplier vetting.

Below is a consolidated data presentation of verified global suppliers capable of providing this building block at varying scales[2][3][4].

Table 1: Verified Global Suppliers for CAS 1254058-26-8

| Supplier | Purity Spec | Available Forms | Scale Capability | Strategic Notes |

| BLD Pharm | ≥ 95% | Free base, HCl salt | Milligram to Bulk | Offers specific cis (CAS 2227199-12-2) and trans isomers, critical for precise SAR profiling[2]. |

| Aaronchem | ≥ 97% | Free base | Gram to Kilogram | Reliable for scalable bulk quantities required during process chemistry optimization[3]. |

| Bidepharm | ≥ 95% | Free base | 50mg to Gram | Ideal for high-throughput screening (HTS) and initial medicinal chemistry hit-to-lead phases[4]. |

| ChemPUR | ≥ 95% | Free base | Gram | Strong European distribution network, ensuring rapid procurement for EU-based discovery hubs. |

Quality Control & Analytical Validation

Before incorporating this building block into a multi-step synthesis, incoming raw materials must be validated. We employ a self-validating QC system where the analytical results cross-verify each other:

-

1H NMR (400 MHz, CDCl3): Must confirm the integration of the highly diagnostic tert-butyl singlet (~1.44 ppm, 9H) against the C1-methyl singlet (~1.20 ppm, 3H). The absence of broad peaks in the 5-6 ppm region ensures no premature deprotection has occurred.

-

LC-MS (ESI+): Expected m/z [M+H]+ = 229.3. A secondary peak at[M-tBu+H]+ = 173.2 is a common, self-validating fragmentation pattern for Boc-protected amines.

-

Karl Fischer Titration: Moisture content must be <0.5% to prevent hydrolysis of electrophiles during subsequent SNAr or amide coupling steps.

Synthetic Utility & Experimental Workflows

The following protocols are engineered to be self-validating, utilizing visual and physical cues to confirm reaction progress and product integrity.

Protocol A: Site-Selective SNAr Coupling

This methodology leverages the unhindered C4 primary amine to attack a heteroaryl halide (e.g., a pyrimidine core for kinase inhibitors)[5].

-

Preparation: In a dry reaction vessel, dissolve tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.0 equiv) and the target heteroaryl chloride (1.05 equiv) in anhydrous Acetonitrile (MeCN).

-

Base Addition: Add anhydrous K2CO3 (2.5 equiv). Causality Note: K2CO3 is specifically chosen over stronger organic bases (like DBU) to act as a heterogeneous acid scavenger. This prevents base-catalyzed epimerization of the cyclohexane ring and avoids premature Boc cleavage.

-

Thermal Activation: Heat the suspension to 80 °C under nitrogen for 2 hours[5].

-

Self-Validating Workup: The reaction progress is visually indicated by the consumption of the solid K2CO3 and the formation of fine KCl precipitate. Filter the solids, concentrate the filtrate, and purify via silica gel chromatography (Petroleum Ether:EtOAc).

Protocol B: Acidic Deprotection of the C1 Amine

Once the C4 position is functionalized, the C1 amine must be unmasked for final derivatization[1].

-

Solvation: Suspend the Boc-protected intermediate in a minimal volume of absolute Ethanol.

-

Acidification: Under ice cooling (0 °C), slowly add a 4M solution of Hydrogen Chloride (HCl) in Ethyl Acetate (EtOAc)[1]. Causality Note: EtOAc is chosen as the co-solvent because it is a non-polar anti-solvent for amine hydrochlorides.

-

Propagation: Remove the ice bath and stir at room temperature for 20 hours.

-

Self-Validating Isolation: The completion of the deprotection is self-indicated by the cessation of isobutylene gas evolution and the spontaneous precipitation of the highly polar product as an HCl salt directly from the EtOAc matrix[1]. Collect the white solid via vacuum filtration. This precipitation step intrinsically purifies the product from non-basic organic impurities.

Biological Pathway Context

Compounds synthesized using this building block frequently target receptor tyrosine kinases. For instance, in EML4-ALK driven non-small cell lung cancer (NSCLC), the diamine scaffold enhances the inhibitor's ability to anchor into the ATP-binding pocket of the kinase, effectively shutting down downstream oncogenic signaling[1].

Fig 2. Inhibition of the EML4-ALK signaling cascade by diamine-functionalized targeted therapies.

References

- Title: 792913-83-8 | tert-Butyl (4-hydroxy-1-methylcyclohexyl)

- Title: 294180-29-3 | MFCD20489192 | Tert-Butyl (Trans-4-(Methylamino)Cyclohexyl)

- Title: tert-butyl N-[(1s,4s)-4-amino-1-methylcyclohexyl ...

- Title: AU2010245545B2 - Diamino heterocyclic carboxamide compound Source: Google Patents URL

- Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 452)

- Title: FIG. 1A - Googleapis.com (Patent Application for Targeted Cancer Therapeutics)

Sources

- 1. AU2010245545B2 - Diamino heterocyclic carboxamide compound - Google Patents [patents.google.com]

- 2. 792913-83-8|tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 3. aaronchem.com [aaronchem.com]